
Methyl 2,6-bis(4-methylphenyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,6-bis(4-methylphenyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group substituted with two 4-methylphenyl groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,6-bis(4-methylphenyl)benzoate typically involves the reaction of a sulfonic derivative with a 4-methylphenylzinc halide . This process can be catalyzed by palladium (0) or nickel (0) to facilitate the cross-coupling reaction. The reaction conditions often include the use of solvents such as pyridine and temperatures around 80°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,6-bis(4-methylphenyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Methyl 2,6-bis(4-methylphenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2,6-bis(4-methylphenyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways . The aromatic rings can engage in π-π interactions with other aromatic systems, influencing the compound’s behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl benzoate: Similar in structure but lacks the methyl groups on the aromatic rings.
4-Methoxyphenyl benzoate: Contains a methoxy group instead of a methyl group, leading to different chemical properties.
Uniqueness
Methyl 2,6-bis(4-methylphenyl)benzoate is unique due to the presence of two 4-methylphenyl groups, which can significantly influence its reactivity and interactions compared to other similar compounds .
Eigenschaften
CAS-Nummer |
155186-07-5 |
|---|---|
Molekularformel |
C22H20O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
methyl 2,6-bis(4-methylphenyl)benzoate |
InChI |
InChI=1S/C22H20O2/c1-15-7-11-17(12-8-15)19-5-4-6-20(21(19)22(23)24-3)18-13-9-16(2)10-14-18/h4-14H,1-3H3 |
InChI-Schlüssel |
LISCIWDISWGUFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




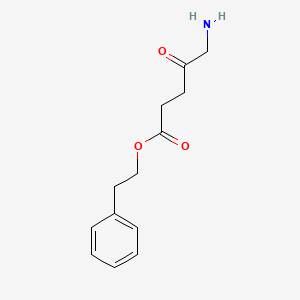
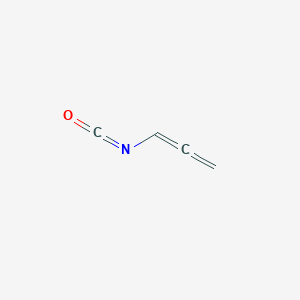
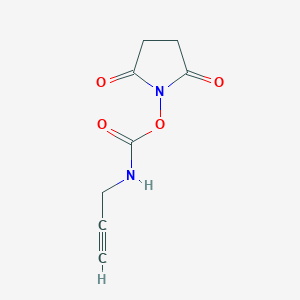
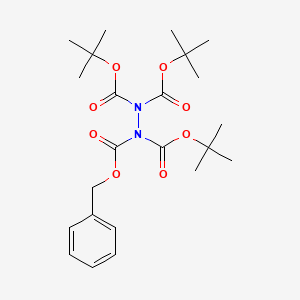

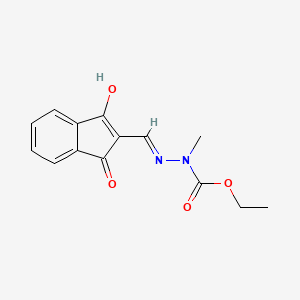

![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)



